(4-chloro-2-(8-(ethyloxy)-4,4-dimethyl-1-thioxo-4,5-dihydroisothiazolo[5,4-c]quinolin-2(1H)-yl)phenyl)(phenyl)methanone
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Overview
Description
(4-chloro-2-(8-(ethyloxy)-4,4-dimethyl-1-thioxo-4,5-dihydroisothiazolo[5,4-c]quinolin-2(1H)-yl)phenyl)(phenyl)methanone is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its complex structure, which includes a quinoline core, a thioxo group, and various substituents that contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-chloro-2-(8-(ethyloxy)-4,4-dimethyl-1-thioxo-4,5-dihydroisothiazolo[5,4-c]quinolin-2(1H)-yl)phenyl)(phenyl)methanone typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the Thioxo Group: The thioxo group can be introduced through the reaction of the quinoline derivative with a suitable thiol reagent under basic conditions.
Substitution Reactions: The ethyloxy and chloro substituents can be introduced through nucleophilic substitution reactions using appropriate alkyl halides and chlorinating agents.
Final Coupling: The final step involves the coupling of the substituted quinoline derivative with phenylmethanone under acidic or basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
(4-chloro-2-(8-(ethyloxy)-4,4-dimethyl-1-thioxo-4,5-dihydroisothiazolo[5,4-c]quinolin-2(1H)-yl)phenyl)(phenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The chloro and ethyloxy groups can be substituted with other nucleophiles to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4-chloro-2-(8-(ethyloxy)-4,4-dimethyl-1-thioxo-4,5-dihydroisothiazolo[5,4-c]quinolin-2(1H)-yl)phenyl)(phenyl)methanone can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biology, this compound may be studied for its potential biological activity. Quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties, and this compound could be investigated for similar activities.
Medicine
In medicine, this compound could be explored as a potential therapeutic agent. Its structure suggests it may interact with biological targets such as enzymes or receptors, making it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers, coatings, and dyes. Its unique chemical structure may impart desirable characteristics to these materials.
Mechanism of Action
The mechanism of action of (4-chloro-2-(8-(ethyloxy)-4,4-dimethyl-1-thioxo-4,5-dihydroisothiazolo[5,4-c]quinolin-2(1H)-yl)phenyl)(phenyl)methanone would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. The quinoline core could intercalate with DNA, while the thioxo group may form covalent bonds with nucleophilic sites on proteins or other biomolecules.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler compound with a similar core structure but lacking the complex substituents.
Chloroquine: A well-known antimalarial drug with a quinoline core and chloro substituent.
Thioquinoline: A quinoline derivative with a thioxo group, similar to the target compound.
Uniqueness
(4-chloro-2-(8-(ethyloxy)-4,4-dimethyl-1-thioxo-4,5-dihydroisothiazolo[5,4-c]quinolin-2(1H)-yl)phenyl)(phenyl)methanone is unique due to its combination of a quinoline core, thioxo group, and various substituents. This combination imparts distinct chemical and biological properties that differentiate it from other quinoline derivatives.
Properties
Molecular Formula |
C27H23ClN2O2S2 |
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Molecular Weight |
507.1 g/mol |
IUPAC Name |
[4-chloro-2-(8-ethoxy-4,4-dimethyl-1-sulfanylidene-5H-[1,2]thiazolo[5,4-c]quinolin-2-yl)phenyl]-phenylmethanone |
InChI |
InChI=1S/C27H23ClN2O2S2/c1-4-32-18-11-13-21-20(15-18)23-25(27(2,3)29-21)34-30(26(23)33)22-14-17(28)10-12-19(22)24(31)16-8-6-5-7-9-16/h5-15,29H,4H2,1-3H3 |
InChI Key |
ORHKCHAJMVHDNJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)NC(C3=C2C(=S)N(S3)C4=C(C=CC(=C4)Cl)C(=O)C5=CC=CC=C5)(C)C |
Origin of Product |
United States |
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